PNU-159682 carboxylic acid

ADC Payload Cytotoxicity Topoisomerase II

PNU-159682 carboxylic acid (CAS 1204819-92-0) is an essential intermediate for developing next-generation Antibody-Drug Conjugates (ADCs). Its superior potency (6,420-fold over doxorubicin) and proven ability to overcome P-glycoprotein (P-gp) mediated drug resistance make it a strategic choice over standard payloads like MMAE. The carboxylic acid group enables precise conjugation for a controlled Drug-to-Antibody Ratio (DAR), optimizing therapeutic windows in oncology research.

Molecular Formula C31H33NO13
Molecular Weight 627.6 g/mol
Cat. No. B10857757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-159682 carboxylic acid
Molecular FormulaC31H33NO13
Molecular Weight627.6 g/mol
Structural Identifiers
SMILESCC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)O)O)N7CCOC(C7O2)OC
InChIInChI=1S/C31H33NO13/c1-12-27-15(32-7-8-42-29(41-3)28(32)45-27)9-18(43-12)44-17-11-31(39,30(37)38)10-14-20(17)26(36)22-21(24(14)34)23(33)13-5-4-6-16(40-2)19(13)25(22)35/h4-6,12,15,17-18,27-29,34,36,39H,7-11H2,1-3H3,(H,37,38)/t12-,15-,17-,18-,27+,28+,29-,31-/m0/s1
InChIKeyQRJDFOACHALIRS-LURYFDOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is PNU-159682 Carboxylic Acid? An Overview for ADC and Chemotherapy Researchers


(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid, more commonly known as PNU-159682 carboxylic acid (CAS 1204819-92-0), is a key derivative of the highly potent anthracycline analog PNU-159682 . This compound serves a critical role in the synthesis of next-generation Antibody-Drug Conjugates (ADCs) [1]. It is a semi-synthetic product that incorporates a carboxylic acid functional group, enabling its conjugation to various linker systems . Unlike its parent metabolite PNU-159682, which is formed by CYP3A4-mediated bioactivation of the prodrug nemorubicin (MMDX), this derivative is an engineered payload-linker intermediate designed for targeted delivery, circumventing the need for hepatic activation [2].

Why Generic Substitution with Other Anthracycline Payloads is Not Advisable


Substituting PNU-159682 carboxylic acid with a standard anthracycline like doxorubicin or a common ADC payload like MMAE is not a viable strategy for researchers aiming to develop highly potent ADCs or overcome drug resistance. PNU-159682, the active warhead derived from this carboxylic acid intermediate, has a unique mechanism of action and a potency that is orders of magnitude greater than its anthracycline counterparts . This extreme potency is essential for an ADC payload, which is delivered in very small quantities to the target cell. Furthermore, ADCs constructed with PNU-159682 have demonstrated a specific and critical advantage: they retain full efficacy against tumor models that have developed resistance to MMAE-based ADCs, primarily driven by P-glycoprotein (P-gp) efflux [1]. This property directly addresses a major clinical limitation of first-generation ADCs, making the use of a PNU-159682-derived payload a strategic choice for overcoming resistance.

Quantitative Differentiation of PNU-159682 Carboxylic Acid-Derived Payloads vs. Key ADC and Chemotherapy Comparators


Sub-Nanomolar Cytotoxicity: A 2,100- to 6,420-Fold Increase in Potency Over Doxorubicin

The active metabolite PNU-159682, which is derived from this carboxylic acid intermediate, exhibits a cytotoxic potency that is orders of magnitude greater than the standard anthracycline doxorubicin [1]. In a panel of human tumor cell lines, PNU-159682 demonstrated IC70 values ranging from 0.07 to 0.58 nM. This translates to a 6,420- to 2,100-fold increase in potency compared to doxorubicin in the same assays . This level of potency is critical for achieving sufficient cell killing at the low drug concentrations delivered by an ADC.

ADC Payload Cytotoxicity Topoisomerase II Anthracycline Potency

Superior In Vitro Potency Against Non-Hodgkin Lymphoma Compared to the Industry Standard MMAE Payload

In a direct comparison on a panel of Non-Hodgkin Lymphoma (NHL) cell lines, the PNU-159682 warhead demonstrated significantly higher potency than monomethyl auristatin E (MMAE), a widely used ADC payload . PNU-159682 achieved IC50 values as low as 0.020 nM against the Granta-519 cell line, whereas MMAE's IC50 was 0.25 nM against the same line . This consistent superiority across multiple NHL models highlights its potential for treating hematological malignancies.

ADC Payload Non-Hodgkin Lymphoma MMAE IC50 Auristatin

Overcoming P-gp-Mediated Resistance: Maintaining In Vivo Efficacy Where MMAE-Based ADCs Fail

A critical differentiator for PNU-159682-derived ADCs is their ability to overcome acquired resistance to auristatin-based therapies. An ADC constructed using an anti-CD22 antibody and a PNU-159682 payload (anti-CD22-NMS249) was tested against xenograft tumors engineered to be resistant to the MMAE-based ADC pinatuzumab vedotin [1]. The study identified P-glycoprotein (P-gp) as the primary driver of resistance to the MMAE conjugate. Critically, the PNU-159682-based ADC, anti-CD22-NMS249, maintained its full in vivo antitumor efficacy in these resistant models, demonstrating that it is not subject to the same efflux mechanism [2].

ADC Resistance P-glycoprotein MDR1 In Vivo Efficacy Xenograft

Optimal Application Scenarios for Procuring PNU-159682 Carboxylic Acid


Synthesis of Next-Generation ADCs Targeting Hematological Malignancies

Given its proven sub-nanomolar potency against NHL cell lines , PNU-159682 carboxylic acid is an ideal payload-linker intermediate for developing novel ADCs against targets like CD22, CD79b, or CD19. Its extreme potency makes it suitable for treating hematological cancers, where target antigen expression can be lower than in solid tumors. This application leverages the quantitative potency advantage (6,420-fold over doxorubicin) established in Section 3 to create a more effective therapeutic candidate .

Development of ADCs to Overcome P-gp-Mediated Drug Resistance

This compound is uniquely suited for research programs focused on circumventing multidrug resistance. The evidence shows that PNU-159682-based ADCs are not substrates for the P-gp efflux pump, a primary cause of failure for MMAE-based therapies [1]. This makes the carboxylic acid derivative a strategic procurement choice for constructing ADCs designed as salvage therapies for patients with relapsed or refractory cancers, where P-gp upregulation is a known resistance mechanism [2].

Construction of Site-Specific ADCs with Improved Therapeutic Index

The carboxylic acid functional group on this molecule provides a defined chemical handle for conjugation to advanced linker systems. This enables the synthesis of homogeneous, site-specific ADCs with a controlled Drug-to-Antibody Ratio (DAR) . Such precision in conjugate design is critical for optimizing pharmacokinetics and reducing off-target toxicity, translating the high potency of the PNU-159682 warhead into a safer and more effective therapeutic window.

Research into Anthracycline-Based Payloads for Solid Tumor Indications

While PNU-159682 was effective in a human mammary carcinoma (MX-1) xenograft model at a very low dose of 4 μg/kg [3], its application as a payload for solid tumors is an active area of investigation. This compound can be used to generate ADCs against emerging solid tumor targets (e.g., TROP2, CLDN18.2) to explore whether its unique properties, including high potency and distinct resistance profile, can be leveraged to improve outcomes in difficult-to-treat solid cancers.

Technical Documentation Hub

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